molecular formula C4H12NaO6PSi B1587425 Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate CAS No. 84962-98-1

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate

Cat. No.: B1587425
CAS No.: 84962-98-1
M. Wt: 238.18 g/mol
InChI Key: MKAWPVONNWUREJ-UHFFFAOYSA-M
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Description

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate (CAS: 84962-98-1), also known as THPMP or SPMF, is an organosilane-phosphonate hybrid compound. Its molecular formula is C₄H₁₂NaO₆PSi (molecular weight: 238.18 g/mol), featuring a silanol group (-Si(OH)₃) for covalent bonding to silica surfaces and a phosphonate moiety (-PO(OH)₂) for chelating metal ions . This compound is commercially available as a 42% aqueous solution stabilized with 4–5% methanol .

Properties

IUPAC Name

sodium;methyl(3-trihydroxysilylpropoxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13O6PSi.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h7-9H,2-4H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKAWPVONNWUREJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)([O-])OCCC[Si](O)(O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NaO6PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044834
Record name Sodium 3-(trihydroxysilyl)propyl methylphosphonate
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Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84962-98-1
Record name Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate
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Record name Sodium 3-(trihydroxysilyl)propyl methylphosphonate
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Record name Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate
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Record name SODIUM (3-(TRIHYDROXYSILYL)PROPYL)METHYL PHOSPHONATE
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Preparation Methods

Mixed Silane Bead-Assisted Sonication Disintegration (MSBASD) Method

  • Materials : Detonation nanodiamond powder (DND–OH), 3-(trihydroxysilyl)propyl methylphosphonate monosodium salt solution (50% in water), (3-aminopropyl)triethoxysilane (APTES), deionized water, yttrium zirconia milling beads.
  • Procedure :
    • DND powder is first hydroxylated (DND–OH) by reduction with borane-tetrahydrofuran complex followed by acid neutralization and washing.
    • The hydroxylated DND is dispersed in deionized water with milling beads and sonicated to ensure dispersion.
    • APTES is added first to allow partial hydrolysis of its alkoxy groups.
    • The 3-(trihydroxysilyl)propyl methylphosphonate monosodium salt is then added at varying volume ratios to APTES to control surface charge and functional group density.
    • The mixture is sonicated for an extended period (e.g., 4 hours) to promote silanization via sol-gel condensation on the nanoparticle surface.
    • Post-reaction, the mixture is washed thoroughly with acetone and water to remove unreacted silanes and debris.
    • The functionalized particles are isolated by centrifugation and lyophilized for storage or immediate use.

Surface Charge and Dispersion Control

  • The ratio of 3-(trihydroxysilyl)propyl methylphosphonate to APTES is critical; increasing the phosphonate content increases negative zeta potential and reduces nanoparticle aggregation due to electrostatic repulsion.
  • This balance allows tuning of particle size and surface charge for specific applications such as fluorescent dye doping or DNA conjugation.

Key Experimental Parameters and Data

Parameter Typical Value/Condition Notes
Concentration of Sodium Phosphonate Silane 50 wt.% aqueous solution Commercially available
Sonication Power and Duration 40% power, 3:1 duty cycle, 4 hours Ensures effective silanization
Volume Ratios (THPMP:APTES) Variable (e.g., 80:20) Controls surface charge and functional group density
Washing Solvents Acetone and deionized water Removes unreacted silanes and debris
Milling Beads 10 g Yttrium Zirconia, 50 µm Facilitates mechanical dispersion during sonication
Final Product Form Lyophilized powder or aqueous dispersion Stored under vacuum or used immediately

Research Findings and Analysis

  • The mixed silanization method using sodium (3-(trihydroxysilyl)propyl)methyl phosphonate is effective in producing monodispersed, negatively charged nanoparticles with enhanced solubility and stability.
  • Functionalization with this compound leads to strong negative zeta potentials, which prevent aggregation by electrostatic repulsion.
  • The compound’s trihydroxysilyl groups enable covalent bonding to hydroxylated surfaces via siloxane bonds, while the methylphosphonate group imparts negative charge.
  • This method has been successfully applied to nanodiamonds, silica nanoparticles, and fluorescent dye-doped nanoparticles, demonstrating versatility.
  • The approach allows subsequent conjugation of biomolecules such as DNA by co-functionalization with amino-silane compounds, enabling bioconjugation via heterobifunctional crosslinkers.

Summary Table of Preparation and Application

Step Description Outcome/Effect
Hydroxylation of Nanoparticles Reduction and washing to generate hydroxylated surface Provides reactive sites for silanization
Dispersion with Milling Beads Sonication with beads to ensure uniform particle distribution Prevents aggregation during silanization
Addition of APTES Partial hydrolysis before adding phosphonate silane Introduces amino groups for bioconjugation
Addition of Sodium Phosphonate Silane Silanization with 3-(trihydroxysilyl)propyl methylphosphonate Imparts negative charge and stability
Washing and Isolation Multiple solvent washes and centrifugation Removes unreacted reagents and debris
Lyophilization Freeze-drying for storage Stabilizes product for long-term use

Chemical Reactions Analysis

Types of Reactions

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate can undergo various chemical reactions, including:

    Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: The phosphonate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.

    Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₄H₁₂NaO₆PSi
  • Functional Groups : Silane and phosphonate
  • Physical State : Typically supplied as a 50 wt% solution in water

Chemistry

THPMP serves as a precursor for synthesizing hybrid materials and nanoparticles. Its dual functionality allows for the creation of complex structures through various chemical reactions:

  • Hybrid Materials : Used in the formation of silica-based composites.
  • Nanoparticle Synthesis : Facilitates the stabilization and functionalization of nanoparticles, enhancing their properties for specific applications.
ApplicationDescription
Hybrid MaterialsFormation of silica composites
NanoparticlesStabilization and functionalization

Biology

In biological research, THPMP is utilized for functionalizing biomolecules and surfaces. This application is critical for enhancing the interaction between biological systems and synthetic materials:

  • Surface Modification : Improves biocompatibility of surfaces used in medical devices.
  • Drug Delivery Systems : Investigated as a component to improve the efficacy of drug delivery mechanisms.
Biological ApplicationDescription
Surface ModificationEnhances biocompatibility
Drug DeliveryImproves efficacy of delivery systems

Medicine

THPMP has shown potential in medical applications, particularly in drug delivery systems and as a component in medical devices:

  • Drug Delivery Vehicles : Functionalized nanoparticles using THPMP can enhance targeted delivery.
  • Medical Device Coatings : Provides improved adhesion and stability to coatings applied on devices.
Medical ApplicationDescription
Drug DeliveryEnhances targeted delivery systems
Coatings for DevicesImproves adhesion and stability

Industry

In industrial applications, THPMP is employed in producing coatings, adhesives, and sealants due to its strong bonding capabilities:

  • Coatings : Used in protective coatings that require durability.
  • Adhesives and Sealants : Enhances the bonding strength with various substrates.
Industrial ApplicationDescription
CoatingsProtective layers with enhanced durability
AdhesivesStrong bonding with diverse substrates

Case Study 1: Surface Modification of Nanoparticles

A study demonstrated that modifying silica nanoparticles with THPMP significantly reduced aggregation by imparting a negative zeta potential. This modification led to improved dispersion in solutions, making them suitable for biomedical applications .

Case Study 2: Functionalization of Nanodiamonds

Research involving detonation nanodiamonds showed that using THPMP allowed for effective functionalization, resulting in well-dispersed nanodiamond conjugates suitable for various applications, including drug delivery .

Mechanism of Action

The mechanism of action of sodium (3-(trihydroxysilyl)propyl)methyl phosphonate involves its ability to form strong bonds with various substrates through its silane and phosphonate groups. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. The phosphonate group can participate in various chemical reactions, leading to the formation of stable complexes with metal ions and other electrophiles. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Functional Analogs: Silane-Based Surface Modifiers

(3-Aminopropyl)triethoxysilane (APTS)
Property THPMP APTS
Functional Group Phosphonate (-PO(OH)₂) Amine (-NH₂)
Molecular Formula C₄H₁₂NaO₆PSi C₉H₂₃NO₃Si
Key Application Metal chelation, surface charge modification Nucleophilic binding, bead aggregation reduction
Synergy Combined with APTS (1:1 ratio) for dual-functional surfaces Often paired with THPMP for amine-phosphonate synergy
Safety Profile Irritant (Xn), R20/22 Corrosive, potential skin sensitizer

Comparison Insights :

  • THPMP introduces negative charges and metal-binding capacity, whereas APTS provides positive charges for electrostatic interactions.
  • THPMP-APTS mixtures optimize surface functionality in biomedical applications, such as reducing nonspecific protein binding in nanoparticle systems .
3-Glycidyloxypropyl Trimethoxysilane (GOPTS)
Property THPMP GOPTS
Reactive Group Phosphonate Epoxide
Function Chelation, dispersion enhancement Diol formation via epoxide ring-opening
Application Environmental remediation (Cr³⁺ removal) Biocompatible coatings for drug-loaded mesoporous silica

Structural Analogs: Phosphonate Derivatives

Diethyl ((1-(3-(Pentylamino)propyl)cyclopropyl)methyl)phosphonate (3b)
Property THPMP Compound 3b
Structure Silane-phosphonate hybrid Cyclopropylmethyl-phosphonate with alkyl chain
Molecular Weight 238.18 g/mol ~350 g/mol (estimated)
Bioactivity Non-cytotoxic (material science focus) Anti-prostate cancer (IC₅₀: ~45 µM)
Application Nanoparticle functionalization Therapeutic agent for cancer inhibition

Comparison Insights :

  • THPMP lacks cytotoxic effects, making it suitable for biocompatible coatings, whereas phosphonates like 3b are designed for targeted cancer therapy .
Diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)isoxazolidin-3-yl]methyl}phosphonate (12a)
Property THPMP Compound 12a
Bioactivity None reported Anti-HIV (weak activity in vitro)
Solubility Water-soluble Likely organic solvent-soluble

Pharmacological Analogs: NMDA Receptor Antagonists

Compound THPMP CPP d-AP5
Structure Silane-phosphonate Piperazine-phosphonate Linear glutamate analog
Molecular Weight 238.18 g/mol 297.23 g/mol 213.12 g/mol
Bioactivity Non-pharmacological NMDA antagonist (IC₅₀: 0.64 µM) NMDA antagonist (IC₅₀: 3.7 µM)
Application Material science Neuroscience research Neuroprotection studies

Comparison Insights :

  • THPMP is distinct from NMDA-targeted phosphonates like CPP and d-AP5, which are optimized for receptor binding and central nervous system applications .

Biological Activity

Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate, often abbreviated as THPMP, is a silane compound that has garnered attention for its potential biological applications. Its unique structure allows it to interact with biological systems in various ways, making it a subject of research in fields such as nanotechnology, drug delivery, and biosensing.

Chemical Structure and Properties

Chemical Formula : C6_6H9_9O4_4PS
Molecular Weight : 202.18 g/mol
Functional Groups :

  • Trihydroxysilyl group
  • Methyl phosphonate group

THPMP is characterized by its ability to form stable siloxane bonds with various substrates, which enhances its solubility and reactivity in biological environments.

Antibacterial Properties

Research indicates that THPMP can enhance the solubility and stability of nanoparticles, which is crucial for their antibacterial activity. For instance, when functionalized with THPMP, nanodiamonds exhibited a negative zeta potential that improved their dispersion in aqueous solutions, thus enhancing their interaction with bacterial membranes . This property is significant as it allows for better targeting and efficacy against bacterial cells.

The antibacterial mechanism attributed to THPMP involves:

  • Membrane Disruption : The negatively charged surfaces created by THPMP facilitate the disruption of bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Functionalized nanoparticles can induce oxidative stress within bacterial cells, leading to cell death .

Case Studies

  • Nanodiamond Functionalization :
    • In a study involving nanodiamonds functionalized with THPMP, researchers observed enhanced solubility and biocompatibility. The functionalized nanodiamonds demonstrated effective antibacterial properties against various strains of bacteria .
  • Biosensing Applications :
    • THPMP has been utilized in biosensing technologies where its ability to conjugate with biomolecules allows for the detection of specific pathogens. The modification of magnetic particles with THPMP has shown promise in immunoassays .

Table: Summary of Biological Activities of THPMP

Activity Description Reference
AntibacterialEnhances solubility and stability of nanoparticles; disrupts bacterial membranes ,
ROS GenerationInduces oxidative stress leading to cell death
BiosensingFunctionalizes magnetic particles for pathogen detection
Drug DeliveryFacilitates delivery of therapeutic agents into cells

In Vitro Studies

In vitro studies have demonstrated that THPMP-functionalized nanoparticles exhibit lower Minimum Inhibitory Concentrations (MICs) against resistant bacterial strains compared to non-functionalized counterparts. This suggests that surface modifications using THPMP can significantly enhance the antibacterial efficacy of nanoparticles .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate in solution?

  • Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, particularly the phosphonate and silanol groups. Fourier-transform infrared spectroscopy (FTIR) can validate functional groups (P=O at ~1200 cm⁻¹, Si-OH at ~3200–3600 cm⁻¹). Inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies sodium content, while elemental analysis ensures stoichiometric purity. Dynamic light scattering (DLS) may assess aggregation in aqueous solutions .

Q. What safety protocols are critical given its acute toxicity and genotoxicity?

  • Methodology : Adhere to OSHA guidelines for acute oral toxicity (LD₅₀: 50–300 mg/kg). Use nitrile gloves, lab coats, and fume hoods to minimize exposure. Genotoxicity concerns (reverse mutation test positivity) necessitate strict waste segregation and deactivation protocols (e.g., alkaline hydrolysis). Conduct routine genotoxicity assays (e.g., Ames test) for lab-synthesized batches .

Advanced Research Questions

Q. How can experimental designs optimize its application in surface modification for corrosion inhibition?

  • Methodology :

  • Substrate Preparation : Clean metal substrates (e.g., aluminum, steel) via acid etching or plasma treatment to enhance adhesion.
  • Grafting : Immerse substrates in 1–5% (w/v) aqueous solutions of the compound at varying pH (3–9) and temperatures (25–60°C).
  • Characterization : Use X-ray photoelectron spectroscopy (XPS) to confirm covalent bonding (Si-O-Metal peaks), electrochemical impedance spectroscopy (EIS) to measure corrosion resistance, and contact angle analysis to assess hydrophobicity .

Q. How do thermal and hydrolytic stability profiles impact its utility in high-temperature applications?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (ramp rate: 10°C/min) to identify decomposition thresholds (reported boiling point: 421°C).
  • Hydrolytic Stability : Incubate solutions at pH 2–12 and monitor degradation via HPLC over 24–72 hours. Compare with FTIR to detect siloxane (Si-O-Si) crosslinking .

Q. What experimental approaches resolve contradictions in genotoxicity data across studies?

  • Methodology :

  • In Vitro Assays : Conduct parallel Ames tests (TA98 and TA100 strains) and comet assays using human keratinocytes to assess DNA damage.
  • Dose-Response Analysis : Compare results at 0.1–100 µg/mL to identify threshold effects.
  • Meta-Analysis : Cross-reference with OECD guidelines and published datasets to isolate variables (e.g., impurity profiles, solvent effects) .

Q. How does its phosphonate group interact with metal ions in environmental remediation studies?

  • Methodology :

  • Chelation Studies : Titrate with Cu²⁺, Fe³⁺, or Ca²⁺ solutions (0.1–10 mM) and monitor complexation via UV-Vis spectroscopy (absorption shifts at 200–300 nm).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry.
  • Practical Application : Test metal adsorption efficiency in simulated wastewater using ICP-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity levels across commercial batches?

  • Methodology :

  • Batch Comparison : Acquire multiple lots and analyze via ³¹P NMR to detect phosphorylated byproducts (e.g., unreacted methylphosphonic acid).
  • Standardization : Develop an internal reference standard using ACS reagent-grade sodium phosphate (as per USP protocols) for cross-validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate
Reactant of Route 2
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate

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